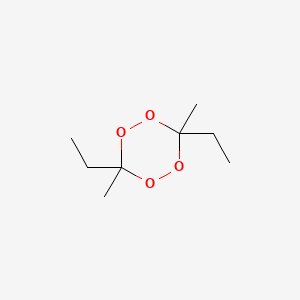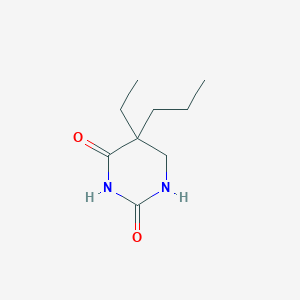
Barium;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium germanium is a compound formed by the combination of barium and germanium. Barium is an alkaline earth metal, denoted by the symbol “Ba” and has an atomic number of 56 . Germanium is a metalloid, represented by the symbol “Ge” and has an atomic number of 32 . The compound barium germanium is known for its unique properties and applications in various fields, including materials science and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium germanate crystals with a 6H-type perovskite structure can be synthesized by pressurizing and heating a powder of pseudo-wollastonite structural barium germanate crystal in an inert atmosphere, followed by quenching . The pressurizing pressure is typically between 20-25 GPa, and the heating temperature ranges from 1400-1600°C .
Industrial Production Methods: In industrial settings, barium germanium compounds can be produced by mixing raw materials such as a lithium source, a germanium source, a barium source, an iron source, and a phosphate source . The mixture is then subjected to specific conditions to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions: Barium germanium undergoes various chemical reactions, including oxidation and reduction. For instance, the oxidation of barium germanium melts in atmospheric oxygen has been studied, revealing that germanium additives increase the oxidation stability of the alloys . The oxidation products include barium germanate and germanium dioxide .
Common Reagents and Conditions: Common reagents used in reactions involving barium germanium include atmospheric oxygen for oxidation reactions . The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the oxidation of barium germanium include barium germanate and germanium dioxide .
Scientific Research Applications
Barium germanium compounds have several scientific research applications. They are used in the study of structure-property relationships in modified barium gallo-germanate glass hosts . These compounds are also investigated for their potential use in low-loss fiber optics and optical components . Additionally, barium germanium alloys are applied as getters or unwanted gas removers in vacuum tubes in the electronics industry .
Mechanism of Action
The mechanism by which barium germanium exerts its effects involves its interaction with molecular targets and pathways. For example, germanium is integral to the active centers of certain enzymes and is involved in oxidative reactions, primarily with hydrogen peroxide . This interaction helps in preventing the generation of detrimental reactive oxygen species, including free radicals .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Barium germanium can be compared with other compounds such as barium fluoride and germanium dioxide. Barium fluoride, for instance, is used in optical applications due to its transparency to ultraviolet light . Germanium dioxide is known for its use in the production of optical fibers and infrared optics .
List of Similar Compounds:- Barium fluoride (BaF₂)
- Germanium dioxide (GeO₂)
- Barium sulfate (BaSO₄)
- Silicon germanium (SiGe)
Barium germanium stands out due to its unique combination of properties from both barium and germanium, making it suitable for specialized applications in materials science and electronics.
Properties
Molecular Formula |
BaGe |
|---|---|
Molecular Weight |
209.96 g/mol |
IUPAC Name |
barium;germanium |
InChI |
InChI=1S/Ba.Ge |
InChI Key |
XSRMTZGNISXGBT-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


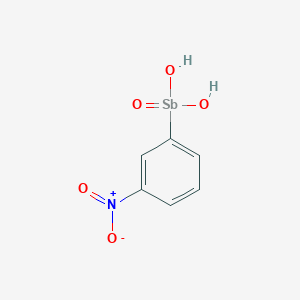

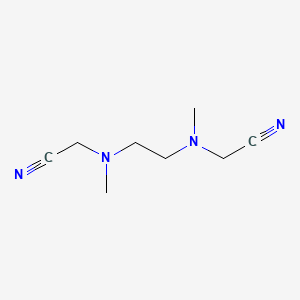

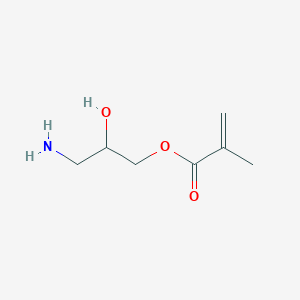
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
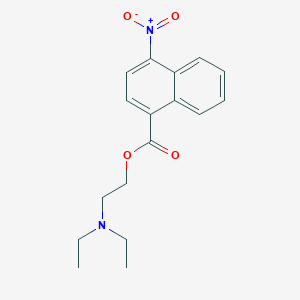
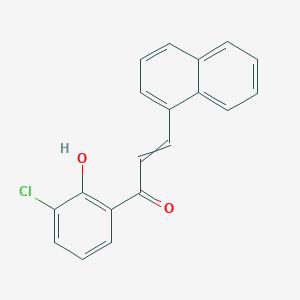
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
